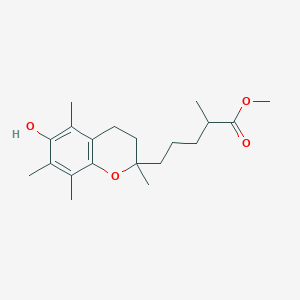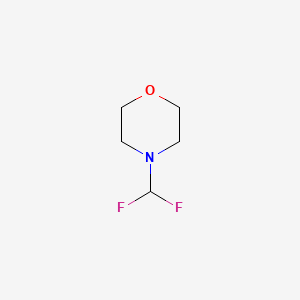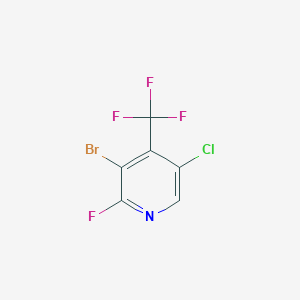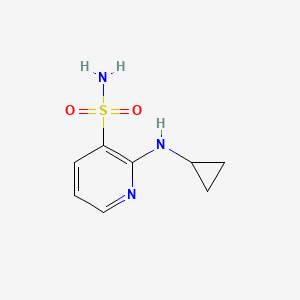
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- is an organic compound characterized by the presence of a dimethylamino group, a fluoro substituent, and a methylphenyl group attached to a propen backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, dimethylamine, and a fluorinating agent.
Formation of the Propen Backbone: The propen backbone can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Functional Groups: The dimethylamino group and the fluoro substituent are introduced through nucleophilic substitution reactions, using reagents like dimethylamine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like distillation, crystallization, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution, and fluorinating agents like DAST for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It could be used in the development of novel materials with unique properties.
Biological Studies: The compound may serve as a probe or reagent in biological studies to investigate various biochemical pathways.
Wirkmechanismus
The mechanism of action of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-(Dimethylamino)-2-Chloro-1-(4-Methylphenyl)-2-Propen-: Similar structure with a chloro substituent instead of a fluoro group.
(2Z)-3-(Dimethylamino)-2-Bromo-1-(4-Methylphenyl)-2-Propen-: Similar structure with a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
(Z)-2-fluoro-N,N-dimethyl-3-(4-methylphenyl)prop-1-en-1-amine |
InChI |
InChI=1S/C12H16FN/c1-10-4-6-11(7-5-10)8-12(13)9-14(2)3/h4-7,9H,8H2,1-3H3/b12-9- |
InChI-Schlüssel |
LRHJWKRSMAKWFP-XFXZXTDPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C/C(=C/N(C)C)/F |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=CN(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)

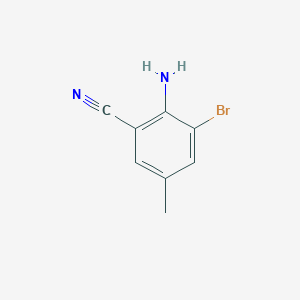



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
